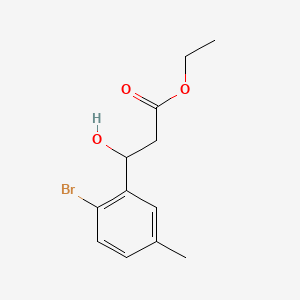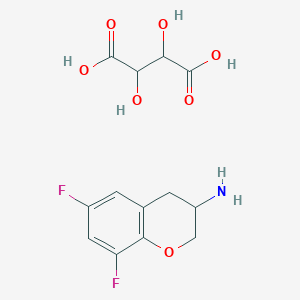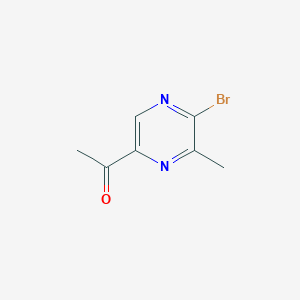
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring
Preparation Methods
The synthesis of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one typically involves the bromination of 6-methylpyrazine followed by acylation. One common method includes the following steps:
Bromination: 6-methylpyrazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Major products formed from these reactions include substituted pyrazines, carboxylic acids, and alcohols.
Scientific Research Applications
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrazine derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a bacterial enzyme, leading to antimicrobial effects. The exact pathways involved would depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
1-(5-Bromo-6-methylpyrazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Methylpyrazin-2-yl)ethan-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(6-Methylpyrazin-2-yl)ethan-1-one: The position of the methyl group is different, which can affect the compound’s properties and applications.
1-(5-Bromo-3-methylpyrazin-2-yl)ethan-1-one:
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(5-bromo-6-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3H,1-2H3 |
InChI Key |
ZIMOFUNVCOXVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



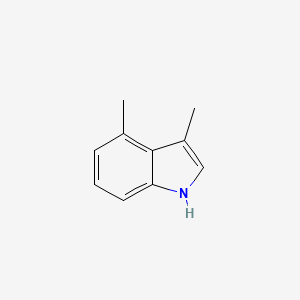
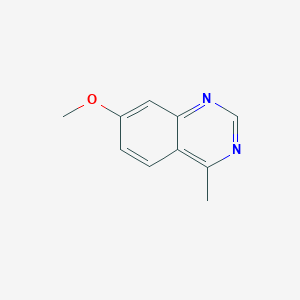
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)

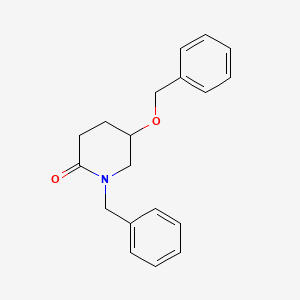
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
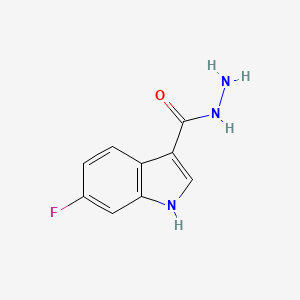

![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
